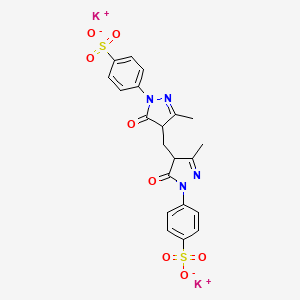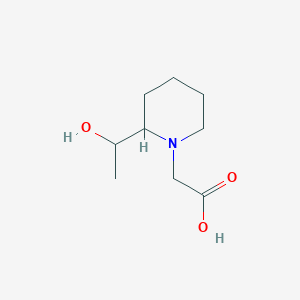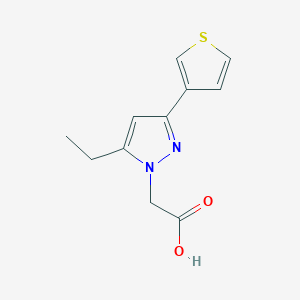
4-(azidomethyl)-3-isopropyl-1H-pyrazole
Overview
Description
4-(Azidomethyl)-3-isopropyl-1H-pyrazole is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, containing a five-membered ring of atoms that includes an azido group. This compound has a wide range of biochemical and physiological effects, and has been used in lab experiments to study a variety of biological processes.
Scientific Research Applications
Synthesis of Medicinally Important Pyrazoles
Pyrazoles, including derivatives similar to 4-(azidomethyl)-3-isopropyl-1H-pyrazole, have been synthesized and evaluated for various biological properties. For instance, novel pyrazole carbaldehyde derivatives have been synthesized and tested for their antioxidant, anti-breast cancer, and anti-inflammatory activities. These derivatives were examined for their interaction with enzymes like Cyclooxygenase-2 (COX-2) and Phosphoinositide-3-Kinase, which are crucial in inflammation and breast cancer, respectively, demonstrating potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Development of Arylated Pyrazoles
A general approach to complex arylated pyrazoles, involving sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition, has been explored. This method allows for direct attachment of new arene rings to predetermined positions on the pyrazole nucleus, offering a pathway to synthesize complex arylated pyrazoles with precise control over substituent placement. This strategy opens new avenues for the development of pharmaceuticals and protein ligands featuring pyrazole heteroarenes (Goikhman, Jacques, & Sames, 2009).
Green Synthesis Approaches
The green synthesis of pyrazoles is a significant focus area, aiming to reduce environmental impact. For example, pyrano[2,3-c]-pyrazoles have been synthesized via a solvent-free method, emphasizing the importance of eco-friendly approaches in the synthesis of complex molecules. Such methodologies not only align with sustainable chemistry principles but also enhance the efficiency and yield of the synthetic process, making them valuable for medicinal chemistry research (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Antimicrobial and Antioxidant Activities
The exploration of pyrazole derivatives for antimicrobial and antioxidant activities is another key application area. Novel pyrazole compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. Moreover, their potential antioxidant properties have been investigated, indicating that these derivatives could serve as leads for the development of new therapeutic agents with antimicrobial and antioxidant properties (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).
properties
IUPAC Name |
4-(azidomethyl)-5-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5/c1-5(2)7-6(3-9-11-7)4-10-12-8/h3,5H,4H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZSWRWXIJFRQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482216.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482217.png)
![7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482220.png)

![6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482224.png)
![(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482225.png)
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482226.png)
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482227.png)
![methyl 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482228.png)
![tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1482229.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1482233.png)

![(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482236.png)
